molecular formula C15H19ClN2O2 B15084714 2-[(chloroacetyl)amino]-N-cyclohexylbenzamide

2-[(chloroacetyl)amino]-N-cyclohexylbenzamide

Cat. No.: B15084714
M. Wt: 294.77 g/mol
InChI Key: IEUAQAHCWVVJMX-UHFFFAOYSA-N
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Description

ASISCHEM U27059, also known by its chemical name 2-[(2-chloroacetyl)amino]-N-cyclohexylbenzamide, is a compound with the molecular formula C15H19ClN2O2 and a molecular weight of 294.78 g/mol. This compound is utilized in various scientific research fields due to its unique chemical properties.

Preparation Methods

The synthesis of ASISCHEM U27059 involves the reaction of 2-chloroacetyl chloride with N-cyclohexylbenzamide under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The mixture is stirred at a low temperature to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

ASISCHEM U27059 undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloroacetyl group, using reagents like sodium methoxide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

ASISCHEM U27059 has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.

    Industry: ASISCHEM U27059 is used in the production of specialty chemicals and as a precursor for other industrial compounds.

Mechanism of Action

The mechanism of action of ASISCHEM U27059 involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting key enzymes related to its biological activities .

Comparison with Similar Compounds

ASISCHEM U27059 can be compared with other similar compounds such as:

  • 2-chloro-N-cyclohexylbenzamide
  • N-cyclohexyl-2-chlorobenzamide

These compounds share structural similarities but differ in their specific functional groups or substituents, which can lead to variations in their chemical reactivity and biological activities.

Properties

Molecular Formula

C15H19ClN2O2

Molecular Weight

294.77 g/mol

IUPAC Name

2-[(2-chloroacetyl)amino]-N-cyclohexylbenzamide

InChI

InChI=1S/C15H19ClN2O2/c16-10-14(19)18-13-9-5-4-8-12(13)15(20)17-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,17,20)(H,18,19)

InChI Key

IEUAQAHCWVVJMX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=O)CCl

Origin of Product

United States

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